Trandolapril-d5 benzyl ester is a deuterated derivative of trandolapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The introduction of deuterium atoms into its structure enhances its metabolic stability and provides unique properties beneficial for research applications. The molecular formula for trandolapril-d5 benzyl ester is , with a molecular weight of approximately 525.69 g/mol .
The synthesis of trandolapril-d5 benzyl ester typically involves the following steps:
Trandolapril-d5 benzyl ester features a complex molecular structure characterized by the presence of deuterium atoms. The structural formula can be represented as follows:
This structure includes various functional groups typical of ACE inhibitors, contributing to its pharmacological activity.
Trandolapril-d5 benzyl ester can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in research and development.
The mechanism of action of trandolapril-d5 benzyl ester primarily revolves around its role as an ACE inhibitor. By inhibiting the angiotensin-converting enzyme, it prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. The incorporation of deuterium alters its interaction with enzymes and receptors, potentially enhancing its metabolic stability and bioavailability compared to non-deuterated forms .
Trandolapril-d5 benzyl ester has several significant applications:
Trandolapril-d5 Benzyl Ester features site-specific deuterium labeling at five positions on its phenyl ring, yielding the 2,3,4,5,6-pentadeuteriophenyl moiety. This isotopic modification replaces hydrogen atoms with deuterium (²H/D) at non-labile sites, ensuring metabolic and analytical stability. The molecular formula C₃₁H₃₅D₅N₂O₅ (molecular weight: 525.69 g/mol) reflects a mass increase of 5 Da compared to the non-deuterated form (C₃₁H₄₀N₂O₅, 520.66 g/mol) [1] [2]. The deuterium atoms are incorporated via palladium-catalyzed hydrogen-deuterium exchange or deuterated precursors like benzyl bromide-d5, maintaining the core structure while introducing a distinct mass signature [2] . This design enables unambiguous differentiation in mass spectrometry, as the deuterated phenyl group produces a characteristic isotopic pattern without altering chemical reactivity [2] [4].
Table 1: Isotopic and Molecular Comparison
Property | Trandolapril-d5 Benzyl Ester | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C₃₁H₃₅D₅N₂O₅ | C₃₁H₄₀N₂O₅ |
Molecular Weight (g/mol) | 525.69 | 520.66 |
Deuterium Positions | Phenyl ring (2,3,4,5,6) | None |
CAS Number | 2714431-02-2 | 98677-37-3 |
Key Application | Internal standard for LC-MS | Synthetic intermediate |
The compound's bioactivity hinges on its stereochemistry, defined by four chiral centers with absolute configurations: (2S,3aR,7aS) for the octahydroindole core and (2S,2'R) for the alanine and ethyl ester side chains. The IUPAC name—benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]octahydroindole-2-carboxylate—explicitly denotes this spatial arrangement [1] . The "Epi" prefix in related compounds (e.g., Epi Trandolapril-d5 Benzyl Ester) indicates epimerization at one chiral center, altering the 3D orientation. Such stereochemical differences critically impact angiotensin-converting enzyme (ACE) binding affinity, as the active site requires precise spatial compatibility [7].
Table 2: Stereochemical Assignments
Chiral Center Location | Configuration | Role in Bioactivity |
---|---|---|
Octahydroindole C2 | S | Determines scaffold geometry |
Octahydroindole C3a | R | Stabilizes hydrophobic pocket binding |
Octahydroindole C7a | S | Influences diketopiperazine formation |
Alanine C2 | S | Essential for ACE substrate mimicry |
Phenylbutanoyl C2 | R | Optimizes side chain orientation |
Physicochemical Properties
Advanced analytical techniques confirm the molecular formula C₃₁H₃₅D₅N₂O₅ and weight 525.691 g/mol. High-resolution mass spectrometry (HRMS) records an exact mass of 525.325 g/mol (monoisotopic), with a deviation of <5 ppm from theoretical values. The heavy atom count (38 atoms) and hydrogen bond acceptors (6 oxygen/nitrogen atoms) further validate the structure [1] [4]. Isotopic purity, typically >99%, is assessed via nuclear magnetic resonance (¹H-NMR), where deuterium substitution eliminates proton signals at the phenyl ring (δ 7.1–7.3 ppm) [2] .
The compound exhibits high solubility in chlorinated solvents (e.g., dichloromethane, DCM) and moderate solubility in aprotic solvents like acetonitrile. It remains stable in neat form at 2–8°C for >24 months but degrades under acidic/basic conditions via ester hydrolysis or diketopiperazine formation [7]. Deuterium minimally alters solubility but enhances metabolic stability by resisting cytochrome P450-mediated oxidation at the phenyl ring—a primary degradation pathway in non-deuterated analogs [2] [4].
Comprehensive Compound Table
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5